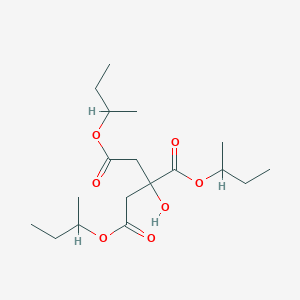
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester is a chemical compound that belongs to the class of esters derived from citric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester typically involves the esterification of citric acid with isobutanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Citric Acid+3IsobutanolH2SO41,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester+3H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve efficient esterification.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of citric acid and isobutanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Citric acid and isobutanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Esters with different functional groups.
Applications De Recherche Scientifique
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and derivatives.
Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized as a plasticizer in polymer production and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby interfering with their catalytic activity. Additionally, the compound can modulate metabolic pathways by affecting the availability of key intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester
- Citric acid
Comparison
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity compared to other esters of citric acid. For instance, the tris(1-methylpropyl) ester has different solubility and stability characteristics compared to the trihexyl and tripropyl esters, making it suitable for specific applications in industry and research.
Propriétés
Numéro CAS |
74610-51-8 |
|---|---|
Formule moléculaire |
C18H32O7 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
tributan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H32O7/c1-7-12(4)23-15(19)10-18(22,17(21)25-14(6)9-3)11-16(20)24-13(5)8-2/h12-14,22H,7-11H2,1-6H3 |
Clé InChI |
QUEWGBHOKUSICS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)CC(CC(=O)OC(C)CC)(C(=O)OC(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


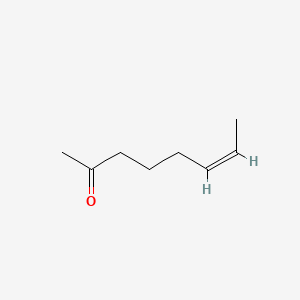
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
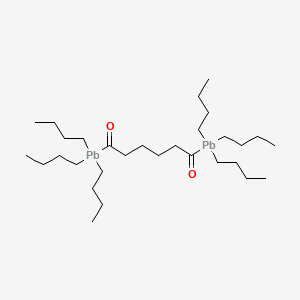
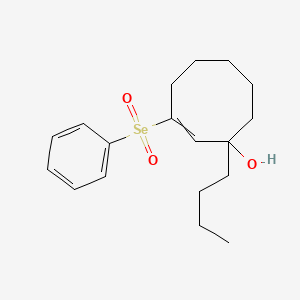
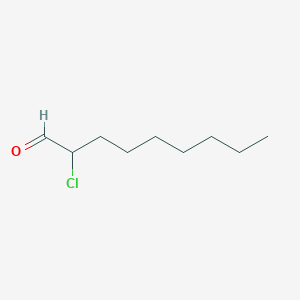
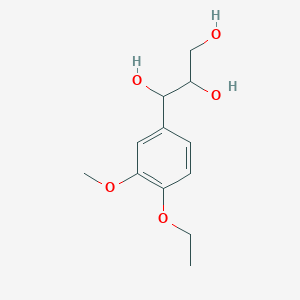
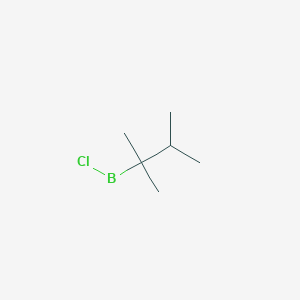
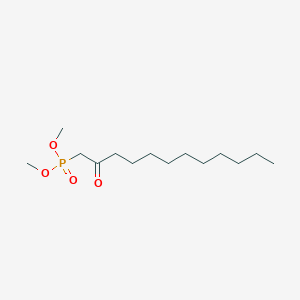
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole](/img/structure/B14441950.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
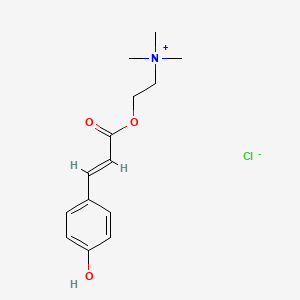
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
